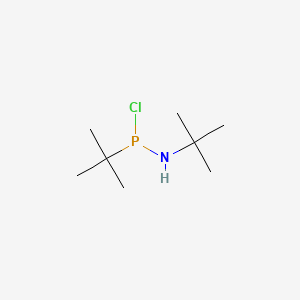
4-Hydrazinyl-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazino-3-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with hydrazino and nitro groups at the 4 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazino-3-nitroquinoline typically involves the nitration of quinoline derivatives followed by hydrazination. One common method includes the nitration of 4-chloroquinoline to yield 4-chloro-3-nitroquinoline, which is then treated with hydrazine hydrate to produce 4-hydrazino-3-nitroquinoline .
Industrial Production Methods: Industrial production methods for 4-hydrazino-3-nitroquinoline often employ similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors to ensure efficient mixing and reaction control, thereby enhancing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazino-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydrazino group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-Hydrazino-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to inhibit certain kinases.
Industry: It is used in the development of dyes and pigments
Mechanism of Action
The mechanism of action of 4-hydrazino-3-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, thereby disrupting signal transduction pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
- 4-Amino-3-nitroquinoline
- 4-Hydroxy-3-nitroquinoline
- 4-Chloro-3-nitroquinoline
Comparison: 4-Hydrazino-3-nitroquinoline is unique due to the presence of both hydrazino and nitro groups, which confer distinct reactivity and biological activity. Compared to its analogs, it exhibits enhanced potential for enzyme inhibition and greater versatility in chemical transformations .
Properties
CAS No. |
23589-54-0 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(3-nitroquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C9H8N4O2/c10-12-9-6-3-1-2-4-7(6)11-5-8(9)13(14)15/h1-5H,10H2,(H,11,12) |
InChI Key |
SKRZKNWOHLTARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


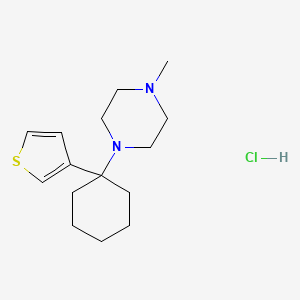
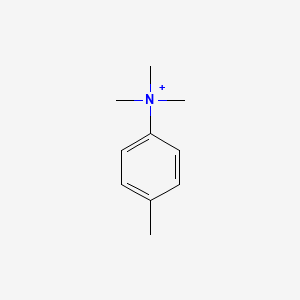
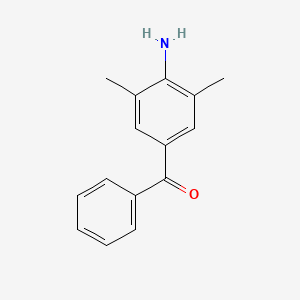

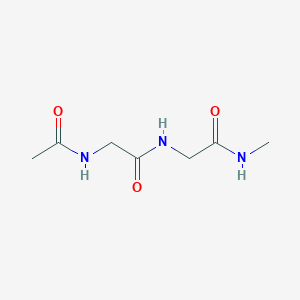
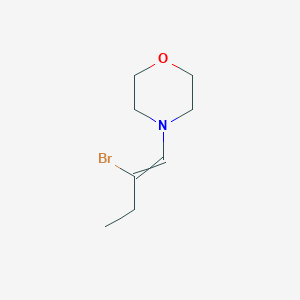
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)
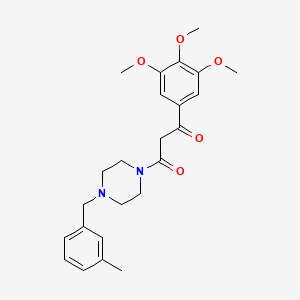
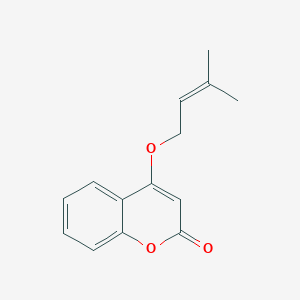
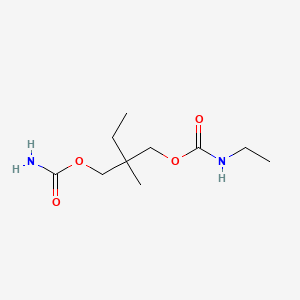
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
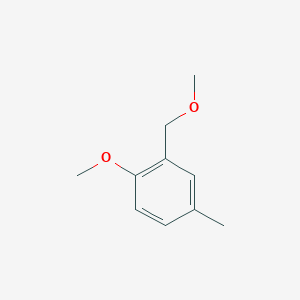
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
